N-(4-methylphenyl)-N'-3-pyridinylurea
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Overview
Description
N-(4-methylphenyl)-N'-3-pyridinylurea, commonly known as MPPU, is a chemical compound that has gained significant attention in the field of neuroscience research. It is a selective antagonist of the ionotropic glutamate receptor and has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
MPPU acts as a selective antagonist of the ionotropic glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor. It binds to the receptor and prevents the influx of calcium ions, which is responsible for the excitotoxicity of glutamate.
Biochemical and Physiological Effects:
MPPU has been found to have several biochemical and physiological effects. It can reduce the release of glutamate, decrease oxidative stress, and inhibit the activation of microglia, which are responsible for neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPU in lab experiments is its selectivity towards the NMDA receptor, which allows for the investigation of its specific role in neurological disorders. However, one limitation is that it may not accurately reflect the complexity of the disease in vivo and may not be effective in clinical trials.
Future Directions
There are several future directions for the research of MPU. One area of interest is its potential use in the treatment of traumatic brain injury, where it has been found to have a neuroprotective effect. Additionally, further research is needed to investigate its efficacy in clinical trials and its potential use in combination with other drugs for the treatment of neurological disorders.
Synthesis Methods
The synthesis of MPU involves the reaction of 4-methylphenyl isocyanate with 3-pyridinylamine in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
MPPU has been extensively used in scientific research to investigate the role of ionotropic glutamate receptors in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. It has been found to have a neuroprotective effect and can prevent neuronal damage caused by glutamate excitotoxicity.
properties
IUPAC Name |
1-(4-methylphenyl)-3-pyridin-3-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-4-6-11(7-5-10)15-13(17)16-12-3-2-8-14-9-12/h2-9H,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLYKIOJGJDUTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200556 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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